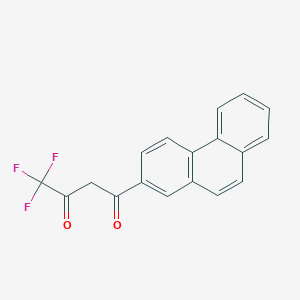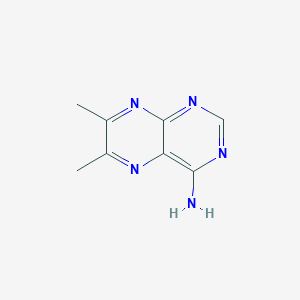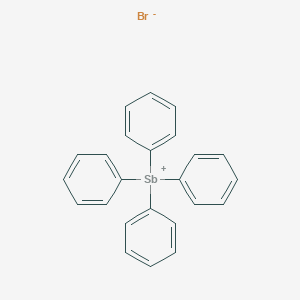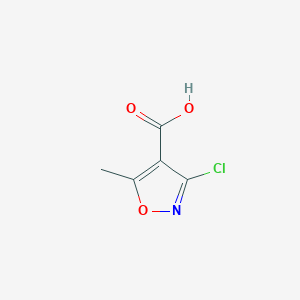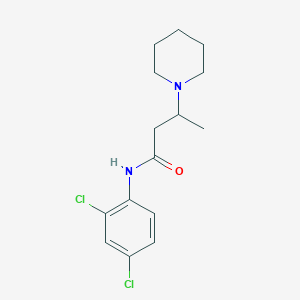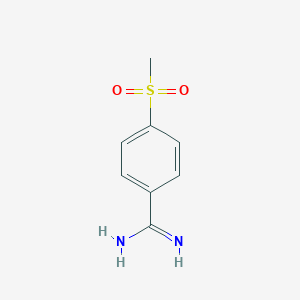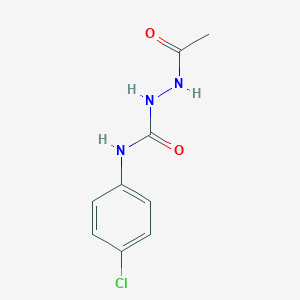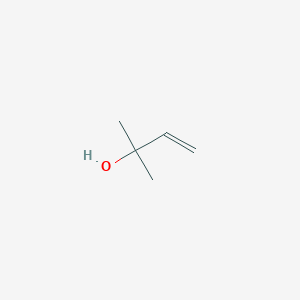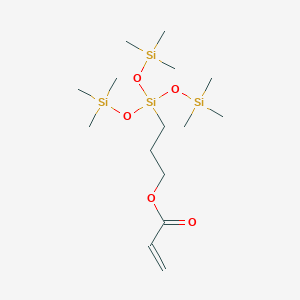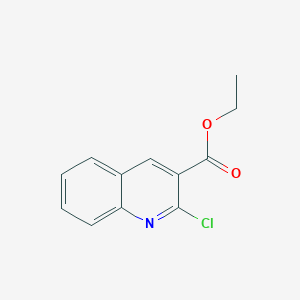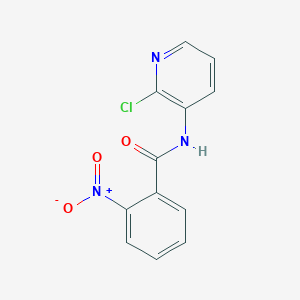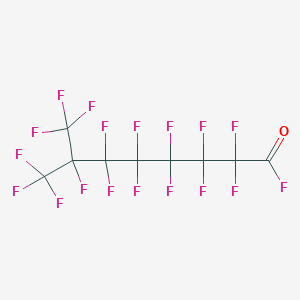
Octanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,8,8,8-tetradecafluoro-7-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,8,8,8-tetradecafluoro-7-(trifluoromethyl)- is a fluorinated organic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is a colorless liquid that is highly reactive and has a strong odor. Octanoyl fluoride is used in various fields of scientific research, including biochemistry, pharmacology, and materials science.
作用機序
Octanoyl fluoride irreversibly inhibits serine hydrolases by covalently modifying the active site serine residue. The reaction between octanoyl fluoride and the serine residue forms a stable ester bond, which prevents the enzyme from functioning properly. This inhibition is irreversible, meaning that the enzyme cannot be reactivated once it has been modified by octanoyl fluoride.
生化学的および生理学的効果
Octanoyl fluoride has been shown to have a variety of biochemical and physiological effects. Inhibition of serine hydrolases by octanoyl fluoride can lead to changes in lipid metabolism, inflammation, and neurological function. For example, inhibition of fatty acid amide hydrolase, a serine hydrolase that degrades endocannabinoids, can lead to increased levels of endocannabinoids in the brain, which can have analgesic and anti-inflammatory effects.
実験室実験の利点と制限
Octanoyl fluoride has several advantages for lab experiments. It is a highly reactive compound that can irreversibly modify the active site of serine hydrolases, making it a useful tool for studying the activity of these enzymes. Octanoyl fluoride is also relatively easy to synthesize and handle, making it accessible to researchers.
However, there are also limitations to using octanoyl fluoride in lab experiments. The irreversible nature of the inhibition can make it difficult to study the recovery of enzyme activity after inhibition. Additionally, the high reactivity of octanoyl fluoride can lead to non-specific binding to other proteins and molecules, which can complicate data interpretation.
将来の方向性
There are several future directions for research on octanoyl fluoride. One area of research is the development of more selective inhibitors of serine hydrolases. Current inhibitors, such as octanoyl fluoride, can target multiple enzymes, which can make it difficult to study the specific role of individual enzymes in biological processes.
Another area of research is the use of octanoyl fluoride as a surface modifier for biomedical materials. Octanoyl fluoride has been shown to improve the biocompatibility and hydrophobicity of materials, which can be useful for medical implants and devices.
Finally, there is potential for the use of octanoyl fluoride as a therapeutic agent. Inhibition of specific serine hydrolases has been shown to have beneficial effects in various disease models, such as inflammation and pain. Developing selective inhibitors of these enzymes could lead to the development of new therapies for these conditions.
Conclusion
Octanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,8,8,8-tetradecafluoro-7-(trifluoromethyl)- is a highly reactive compound that has gained significant attention in scientific research due to its unique chemical properties. It is used as a tool compound to study the activity of serine hydrolases in biochemistry and pharmacology, and as a surface modifier for materials in materials science. Octanoyl fluoride irreversibly inhibits serine hydrolases by covalently modifying the active site serine residue, leading to changes in lipid metabolism, inflammation, and neurological function. While there are limitations to using octanoyl fluoride in lab experiments, there are several future directions for research on this compound, including the development of more selective inhibitors and the use of octanoyl fluoride as a therapeutic agent.
合成法
Octanoyl fluoride is synthesized through the reaction of octanoyl chloride with hydrogen fluoride gas. This reaction produces octanoyl fluoride, hydrogen chloride, and water. The reaction is highly exothermic and requires careful handling due to the corrosive nature of hydrogen fluoride. The yield of octanoyl fluoride can be improved by using a catalyst, such as aluminum fluoride.
科学的研究の応用
Octanoyl fluoride is used in various fields of scientific research due to its unique chemical properties. In biochemistry, octanoyl fluoride is used as a reactive probe to study the activity of serine hydrolases, which are enzymes that catalyze the hydrolysis of esters and amides. Octanoyl fluoride irreversibly inhibits serine hydrolases by covalently modifying the active site serine residue. This allows researchers to study the role of serine hydrolases in various biological processes, such as lipid metabolism and signal transduction.
In pharmacology, octanoyl fluoride is used as a tool compound to study the mechanism of action of drugs that target serine hydrolases. Octanoyl fluoride can be used to identify the target of a drug by competing with the drug for binding to the active site of the enzyme. This allows researchers to determine whether the drug targets a specific serine hydrolase or a group of related enzymes.
In materials science, octanoyl fluoride is used as a surface modifier for various materials, such as glass and metal. Octanoyl fluoride can react with the surface of the material to form a thin film that can improve the surface properties, such as hydrophobicity and adhesion.
特性
CAS番号 |
15742-62-8 |
|---|---|
製品名 |
Octanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,8,8,8-tetradecafluoro-7-(trifluoromethyl)- |
分子式 |
C9F18O |
分子量 |
466.07 g/mol |
IUPAC名 |
2,2,3,3,4,4,5,5,6,6,7,8,8,8-tetradecafluoro-7-(trifluoromethyl)octanoyl fluoride |
InChI |
InChI=1S/C9F18O/c10-1(28)2(11,12)4(14,15)6(18,19)7(20,21)5(16,17)3(13,8(22,23)24)9(25,26)27 |
InChIキー |
MTWYDIQAJFAPGH-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
正規SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
その他のCAS番号 |
15742-62-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



